

# VPM-p15: A Potent Synthetic Agonist for Probing ADGRG2 Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VPM-p15   |           |
| Cat. No.:            | B15603103 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

Adhesion G protein-coupled receptors (aGPCRs) represent a large and unique class of signal-transducing molecules involved in diverse physiological processes, including immune responses, brain function, and fertility.[1] ADGRG2 (also known as GPR64) is a member of this family critically involved in male fertility by maintaining ion and pH homeostasis.[1][2] Like many aGPCRs, ADGRG2 possesses a long N-terminal fragment (NTF) and can be activated by a tethered agonist sequence known as the "Stachel sequence". A 15-amino-acid peptide derived from this sequence, p15, can activate ADGRG2; however, its low affinity (with EC50 values often in the high micromolar range) has limited its utility as a research tool.[2] To overcome this, a systematic optimization process involving natural and unnatural amino acid substitutions was employed to develop VPM-p15, a potent synthetic agonist with significantly improved affinity for ADGRG2.[2][3] This document provides a comprehensive technical overview of VPM-p15, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use.

#### **VPM-p15**: Development and Properties

**VPM-p15** is an optimized peptide agonist derived from the wild-type p15 Stachel sequence of ADGRG2.[2] The development involved alanine scanning mutagenesis to identify key residues in p15 responsible for receptor activation, followed by systematic amino acid substitutions to enhance potency.[2][4]



The key modifications that distinguish **VPM-p15** from the native p15 are:

- T1V: Substitution of Threonine at position 1 with Valine.
- F3Phe(4-Me): Substitution of Phenylalanine at position 3 with the unnatural amino acid 4-methyl-phenylalanine.[2][3][5]

Sequence: H-Val-Ser-Phe(4-Me)-Gly-Ile-Leu-Leu-Asp-Leu-Ser-Arg-Thr-Ser-Leu-Pro-OH[6][7]

These modifications resulted in an agonist that activates ADGRG2 with an affinity more than two orders of magnitude greater than the original p15 peptide.[3][6][8][9]

### **Mechanism of Action and Signaling Pathways**

**VPM-p15** functions as a direct agonist of the ADGRG2 receptor. Upon binding to the seven-transmembrane (7TM) domain, it induces a conformational change that triggers downstream intracellular signaling cascades.[2] Studies have identified that the toggle switch residue W6.53 and residues within the second extracellular loop (ECL2), particularly W757 and I758, are critical determinants for **VPM-p15** binding and subsequent signal transduction.[2][3]

**VPM-p15** has been shown to activate multiple canonical GPCR signaling pathways:

- Gαs Pathway: **VPM-p15** robustly stimulates the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][10]
- Gαq Pathway: The agonist also activates Gαq signaling, which results in the stimulation of phospholipase C and an increase in intracellular calcium (Ca2+) levels.[2]
- β-Arrestin Recruitment: In addition to G protein-dependent signaling, **VPM-p15** promotes the recruitment of both β-arrestin1 and β-arrestin2 to the activated ADGRG2 receptor.[1][2] This is a key pathway for receptor desensitization and G protein-independent signaling.[11]





Click to download full resolution via product page

Caption: VPM-p15 activates Gs, Gq, and  $\beta$ -arrestin pathways via ADGRG2.

## Quantitative Analysis of VPM-p15 Activity

The enhanced potency of **VPM-p15** compared to the wild-type p15 peptide has been quantified across multiple functional assays. The following tables summarize the comparative activity.



Table 1: G Protein-Mediated Signaling Activity

| Agonist | Assay                             | Target<br>Receptor | Potency<br>(EC50)                    | Efficacy (%<br>of p15) | Citation |
|---------|-----------------------------------|--------------------|--------------------------------------|------------------------|----------|
| p15     | cAMP<br>Accumulation              | ADGRG2-FL          | ~80-400 μM                           | 100%                   | [2]      |
| VPM-p15 | cAMP<br>Accumulation              | ADGRG2-FL          | Significantly<br>Improved<br>(>100x) | Enhanced               | [2][3]   |
| p15     | Intracellular<br>Ca²+             | ADGRG2-FL          | Low Potency                          | 100%                   | [2]      |
| VPM-p15 | Intracellular<br>Ca <sup>2+</sup> | ADGRG2-FL          | Significantly<br>Improved            | Enhanced               | [2]      |

Note: ADGRG2-FL refers to the full-length receptor. Exact EC50 values for **VPM-p15** are often presented graphically in the source literature, consistently demonstrating a potency increase of over two orders of magnitude.

Table 2: β-Arrestin Recruitment Activity

| Assay                  | Target<br>Receptor                                                      | Potency<br>(EC50)                                                                                                                                                                 | Efficacy (%<br>of p15)                                                                                                                                                                                                                       | Citation                                                                                                                                                                                                                                                                                               |
|------------------------|-------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| BRET (β-<br>arrestin1) | ADGRG2-<br>ΔGPS-β                                                       | Low Potency                                                                                                                                                                       | 100%                                                                                                                                                                                                                                         | [2]                                                                                                                                                                                                                                                                                                    |
| BRET (β-<br>arrestin1) | ADGRG2-<br>ΔGPS-β                                                       | Significantly<br>Improved                                                                                                                                                         | Enhanced                                                                                                                                                                                                                                     | [2]                                                                                                                                                                                                                                                                                                    |
| BRET (β-<br>arrestin2) | ADGRG2-<br>ΔGPS-β                                                       | Low Potency                                                                                                                                                                       | 100%                                                                                                                                                                                                                                         | [2]                                                                                                                                                                                                                                                                                                    |
| BRET (β-<br>arrestin2) | ADGRG2-<br>ΔGPS-β                                                       | Significantly<br>Improved                                                                                                                                                         | Enhanced                                                                                                                                                                                                                                     | [2]                                                                                                                                                                                                                                                                                                    |
|                        | BRET (β- arrestin1)  BRET (β- arrestin1)  BRET (β- arrestin2)  BRET (β- | AssayReceptorBRET (β-<br>arrestin1)ADGRG2-<br>AGPS-βBRET (β-<br>arrestin1)ADGRG2-<br>AGPS-βBRET (β-<br>arrestin2)ADGRG2-<br>AGPS-βBRET (β-<br>ADGRG2-<br>AGPS-βADGRG2-<br>ADGRG2- | AssayReceptor(EC50)BRET (β-<br>arrestin1)ADGRG2-<br>ΔGPS-βLow PotencyBRET (β-<br>arrestin1)ADGRG2-<br>MGPS-βSignificantly<br>ImprovedBRET (β-<br>arrestin2)ADGRG2-<br>ΔGPS-βLow PotencyBRET (β-<br>ADGRG2-<br>AGPS-βADGRG2-<br>Significantly | AssayReceptor(EC50)of p15)BRET (β-<br>arrestin1)ADGRG2-<br>$\Delta$ GPS-βLow Potency<br>100%100%BRET (β-<br>arrestin1)ADGRG2-<br>ImprovedEnhancedBRET (β-<br>arrestin2)ADGRG2-<br>$\Delta$ GPS-βLow Potency<br>Low Potency100%BRET (β-<br>arrestin2)ADGRG2-<br>$\Delta$ GPS-βSignificantly<br>Enhanced |



Note: ADGRG2- $\Delta$ GPS- $\beta$  is a truncated mutant form of the receptor used to enhance signal detection in some assays.

# **Experimental Protocols**

Detailed methodologies are crucial for the successful application of **VPM-p15** in research. The following sections provide step-by-step protocols for key functional assays.

### **Protocol 1: cAMP Accumulation Assay**

This protocol is based on the use of a bioluminescent sensor, such as the Glosensor™ assay, to measure real-time changes in intracellular cAMP levels in HEK293 cells.[2]





Click to download full resolution via product page

**Caption:** Workflow for measuring **VPM-p15**-induced cAMP accumulation.

Methodology:



- Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Seeding: Plate cells into white, clear-bottom 96-well microplates at a density that will achieve 70-80% confluency on the day of the experiment.
- Transfection: Co-transfect the cells with a plasmid encoding the ADGRG2 receptor (or a
  mutant of interest) and a Glosensor<sup>™</sup>-22F cAMP plasmid using a suitable transfection
  reagent according to the manufacturer's instructions. Incubate for 24-48 hours.
- Assay Preparation: On the day of the assay, remove the culture medium and replace it with CO₂-independent medium containing 10% FBS and the Glosensor™ cAMP Reagent. Allow the plate to equilibrate for at least 2 hours at room temperature.
- Agonist Preparation: Prepare serial dilutions of VPM-p15 and the control peptide (p15) in the assay buffer.
- Stimulation: Add the prepared agonist solutions to the wells. Include a vehicle-only control.
- Signal Measurement: After a 15-30 minute incubation period at room temperature, measure the luminescence using a plate reader. Data should be normalized to the vehicle control and plotted as a dose-response curve to determine EC50 values.

### **Protocol 2: β-Arrestin Recruitment Assay**

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of  $\beta$ -arrestin to ADGRG2 upon agonist stimulation.[2]





Click to download full resolution via product page

**Caption:** Workflow for measuring **VPM-p15**-induced β-arrestin recruitment.

Methodology:



- Cell Culture and Seeding: Culture and seed HEK293 cells into white 96-well microplates as described in Protocol 1.
- Transfection: Co-transfect cells with plasmids encoding ADGRG2 fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin1 or β-arrestin2 fused to a BRET acceptor (e.g., Venus or YFP). Incubate for 24-48 hours.
- Cell Harvesting: On the day of the experiment, wash the cells with Phosphate-Buffered Saline (PBS) and gently detach them. Resuspend the cells in a suitable assay buffer (e.g., PBS with 0.5 mM MgCl<sub>2</sub> and 0.1% glucose).
- Agonist Stimulation: Distribute the cell suspension into a white 96-well plate. Add serial dilutions of **VPM-p15** or control peptides and incubate for 15-30 minutes at 37°C.
- Substrate Addition: Add the luciferase substrate (e.g., Coelenterazine h) to all wells to a final concentration of  $5 \mu M$ .
- BRET Measurement: Immediately after substrate addition, measure the luminescence signals using a plate reader equipped with two filters for the donor emission (e.g., 480 nm) and the acceptor emission (e.g., 530 nm).
- Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
   Normalize the data to the vehicle control and plot dose-response curves to determine EC50 values.

#### Conclusion

**VPM-p15** represents a significant advancement over the native Stachel peptide, p15, for the study of ADGRG2.[2] Its greatly enhanced potency and well-characterized signaling profile make it an invaluable pharmacological tool.[2][6] This synthetic agonist allows for the robust and reproducible activation of Gs, Gq, and β-arrestin signaling pathways, enabling detailed investigation into the molecular mechanisms of ADGRG2 function and its role in physiology and disease. The data and protocols provided in this guide offer a solid foundation for researchers and drug developers to effectively utilize **VPM-p15** in their studies of this important adhesion GPCR.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Optimization of a peptide ligand for the adhesion GPCR ADGRG2 provides a potent tool to explore receptor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Insights into Peptide Binding and Deactivation of an Adhesion G Protein-Coupled Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. VPM-p15 TargetMol [targetmol.com]
- 11. journals.physiology.org [journals.physiology.org]
- To cite this document: BenchChem. [VPM-p15: A Potent Synthetic Agonist for Probing ADGRG2 Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603103#vpm-p15-as-a-synthetic-agonist-for-adgrg2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com